

improving YIL781 hydrochloride bioavailability for oral dosing

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Compound of Interest

Compound Name: YIL781 hydrochloride

Cat. No.: B560414

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Technical Support Center: YIL781 Hydrochloride Oral Dosing

Welcome to the technical support center for **YIL781 hydrochloride**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the oral bioavailability of **YIL781 hydrochloride** during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is **YIL781 hydrochloride** and what is its mechanism of action?

YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), with a K_i of 17 nM.^[1] It has been shown to improve glucose homeostasis in rats and block the effects of ghrelin on insulin secretion.^{[1][2][3]} **YIL781 hydrochloride** exhibits no significant affinity for the motilin receptor.^[1]

Q2: What are the known physicochemical properties of **YIL781 hydrochloride**?

Key physicochemical properties are summarized in the table below.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₂₄ H ₂₈ FN ₃ O ₂ · HCl | [1] |
| Molecular Weight | 445.96 g/mol | [1] |
| Appearance | Solid, Off-white to light yellow | [2] |
| Solubility | Soluble in DMSO to 100 mM and water to 100 mM. Also soluble in ethanol to 100 mM. | [1] |
| Purity | ≥98% (HPLC) | [1] |

Q3: **YIL781 hydrochloride** is described as "orally active." What does this imply about its bioavailability?

While "orally active" indicates that the compound exerts a pharmacological effect when administered orally, it does not provide a quantitative measure of its bioavailability (the fraction of the administered dose that reaches systemic circulation).[2][4] Oral bioavailability can be influenced by numerous factors, including aqueous solubility, membrane permeability, and first-pass metabolism.[5][6] For many research compounds, especially those with poor solubility, oral bioavailability can be low and variable.[7]

Q4: What are the common causes of low oral bioavailability for small molecule drugs like **YIL781 hydrochloride**?

Low oral bioavailability is often attributed to:

- Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[8]
- Low membrane permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.[6][9]
- First-pass metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[10]

- Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[\[11\]](#)

Troubleshooting Guide

This guide addresses common issues researchers may face when working with **YIL781 hydrochloride** for oral administration.

| Problem | Potential Cause | Recommended Solution |
|---|--|--|
| High variability in in vivo efficacy after oral dosing. | Poor and variable absorption due to low aqueous solubility. | 1. Particle Size Reduction: Decrease the particle size of the YIL781 hydrochloride powder to increase the surface area for dissolution. [5] [12] 2. Formulation with Solubilizing Excipients: Prepare a formulation using techniques like solid dispersions or lipid-based delivery systems (e.g., SEDDS). [10] [13] |
| Low plasma concentrations of YIL781 hydrochloride observed in pharmacokinetic (PK) studies. | 1. Poor dissolution in the GI tract. 2. Low intestinal permeability. | 1. Improve Solubility: Utilize formulation strategies such as creating amorphous solid dispersions or using cyclodextrin complexes. [13] [14] 2. Assess Permeability: Conduct an in vitro permeability assay (e.g., Caco-2 or PAMPA) to determine if permeability is a limiting factor. [9] [15] |
| In vitro permeability is high, but in vivo absorption remains low. | 1. The compound may be a substrate for efflux transporters (e.g., P-gp). 2. Significant first-pass metabolism. | 1. Investigate Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio. [11] If efflux is high, consider co-administration with a known P-gp inhibitor in preclinical studies. 2. Assess Metabolic Stability: Evaluate the metabolic stability of YIL781 hydrochloride using liver microsomes. [16] |

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of **YIL781 Hydrochloride** by Solvent Evaporation

This method aims to improve the dissolution rate of **YIL781 hydrochloride** by dispersing it in a hydrophilic polymer matrix.

Materials:

- **YIL781 hydrochloride**
- Polyvinylpyrrolidone (PVP K30)
- Methanol (or other suitable solvent)
- Mortar and pestle
- Rotary evaporator
- Vacuum oven

Procedure:

- Accurately weigh **YIL781 hydrochloride** and PVP K30 in a 1:4 ratio (drug:polymer).
- Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
- Attach the flask to a rotary evaporator.
- Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
- Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

- Gently scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
- Store the resulting powder in a desiccator.

Protocol 2: In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool to predict passive transcellular permeability.

Materials:

- PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)
- Phospholipid solution (e.g., 2% lecithin in dodecane)
- Phosphate-buffered saline (PBS), pH 7.4
- **YIL781 hydrochloride** stock solution in DMSO
- UV-Vis plate reader or LC-MS/MS

Procedure:

- Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.
- Coat the Donor Plate Membrane: Carefully pipette 5 μ L of the phospholipid solution onto the membrane of each well in the donor plate, ensuring the entire surface is coated.
- Prepare the Donor Solution: Dilute the **YIL781 hydrochloride** stock solution in PBS to the desired final concentration (ensure the final DMSO concentration is <1%).
- Assemble the PAMPA Sandwich: Place the coated donor plate onto the acceptor plate.
- Add Donor Solution: Add the donor solution containing **YIL781 hydrochloride** to the donor wells.

- Incubate: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
- Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of **YIL781 hydrochloride** in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
- Calculate Permeability: Calculate the apparent permeability coefficient (P_{app}) using the appropriate formula.[\[17\]](#)

Protocol 3: Oral Gavage Administration in a Rodent Model for Pharmacokinetic (PK) Assessment

This protocol describes the oral administration of a **YIL781 hydrochloride** formulation to rats for subsequent blood sampling and PK analysis.

Materials:

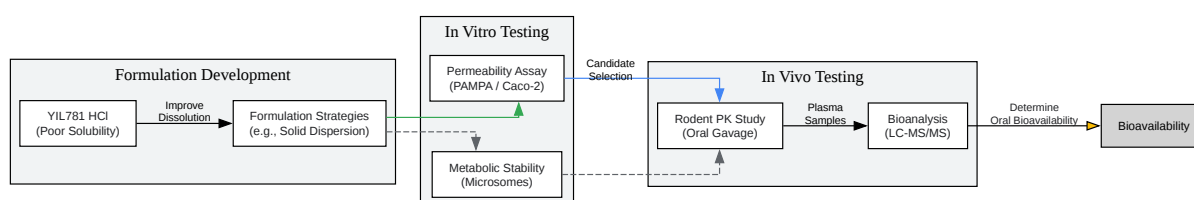
- **YIL781 hydrochloride** formulation (e.g., suspension in 0.5% methylcellulose)
- Sprague-Dawley rats (or other appropriate rodent model)[\[18\]](#)[\[19\]](#)
- Oral gavage needles (flexible tip recommended)
- Syringes
- Blood collection tubes (e.g., containing K2-EDTA)
- Anesthetic (for terminal bleed if required)
- Centrifuge

Procedure:

- Animal Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.[\[20\]](#)
- Fasting: Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.

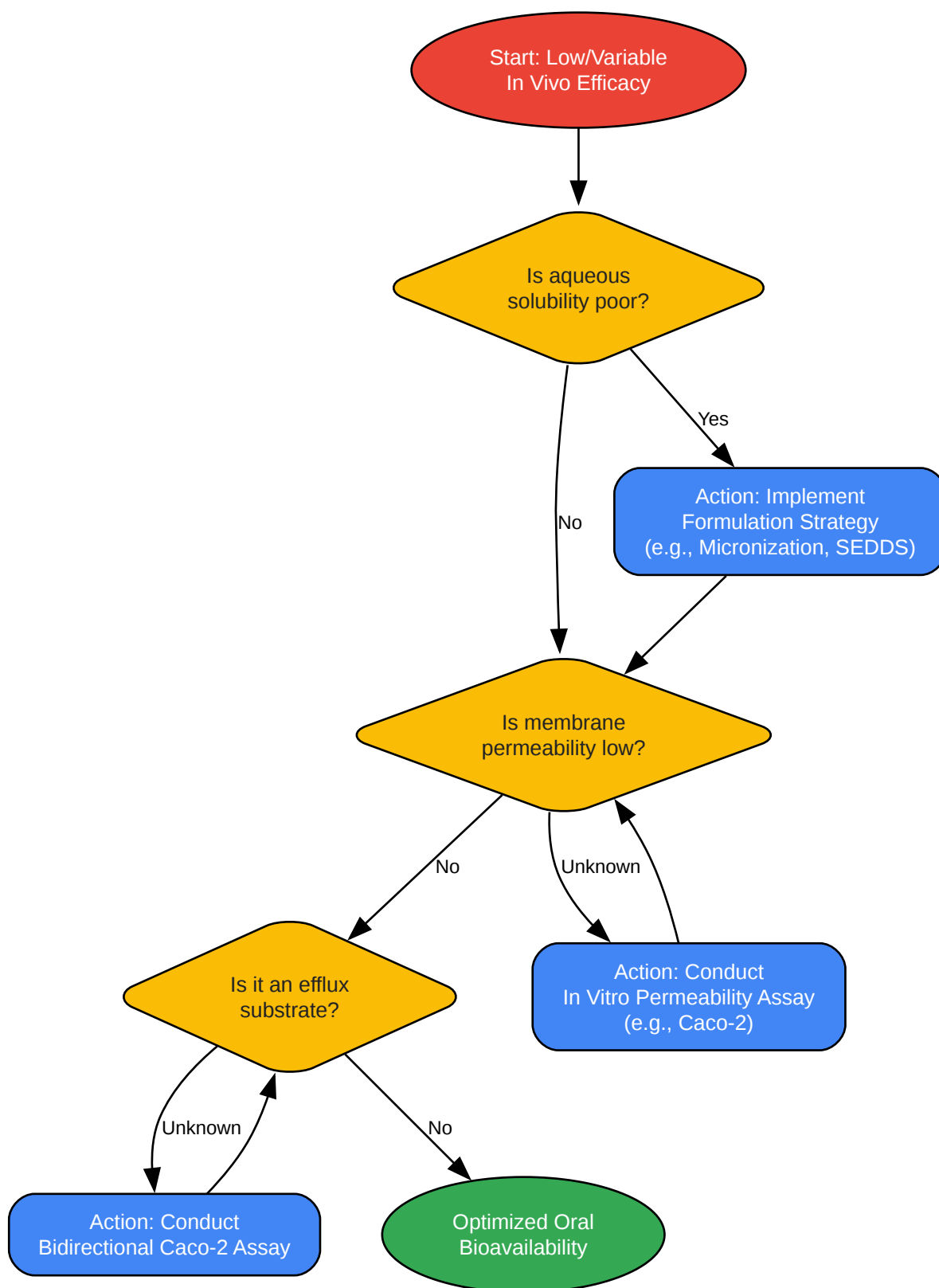
- **Dose Preparation:** Prepare the **YIL781 hydrochloride** formulation to the target concentration. Ensure the formulation is homogenous before administration.
- **Administration:** Administer a single oral dose of the formulation to each rat via oral gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
- **Blood Sampling:** Collect blood samples (e.g., 100-200 μ L) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- **Plasma Preparation:** Immediately place the blood samples into anticoagulant-containing tubes. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- **Sample Storage:** Store the plasma samples at -80°C until analysis.
- **Bioanalysis:** Determine the concentration of **YIL781 hydrochloride** in the plasma samples using a validated analytical method, such as LC-MS/MS.
- **Pharmacokinetic Analysis:** Calculate key PK parameters (e.g., C_{max}, T_{max}, AUC, and oral bioavailability) using appropriate software.

Visualizations



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Caption: Workflow for improving and assessing the oral bioavailability of YIL781 HCl.



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Caption: Troubleshooting flowchart for low oral bioavailability of YIL781 HCl.

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